An In-depth Technical Guide to 4,5-Difluoro-2-methylpyridine (CAS 1806304-13-1)
An In-depth Technical Guide to 4,5-Difluoro-2-methylpyridine (CAS 1806304-13-1)
A Note on Data Availability: As of the writing of this guide, 4,5-Difluoro-2-methylpyridine is a relatively novel compound with limited publicly available experimental data. Therefore, this guide will provide a comprehensive overview based on established principles of organic chemistry, computational predictions, and data from structurally analogous compounds. This approach aims to equip researchers, scientists, and drug development professionals with a robust understanding of its expected properties and potential.
Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. In the realm of medicinal chemistry and materials science, fluorinated heterocycles, particularly pyridines, are of immense interest. The strong electron-withdrawing nature of fluorine can influence a molecule's acidity, basicity, lipophilicity, and metabolic stability. Pyridine and its derivatives are fundamental scaffolds in numerous pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms on the pyridine ring, as in 4,5-Difluoro-2-methylpyridine, offers a nuanced approach to fine-tuning molecular properties for specific applications.
This guide will delve into the predicted characteristics of 4,5-Difluoro-2-methylpyridine, offering insights into its synthesis, reactivity, and potential as a valuable building block in drug discovery and development.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4,5-Difluoro-2-methylpyridine. These values are derived from computational models and by comparison with related compounds like 3-methylpyridine and other fluorinated pyridines.[1]
| Property | Predicted Value | Notes |
| Molecular Formula | C₆H₅F₂N | |
| Molecular Weight | 129.11 g/mol | |
| Appearance | Colorless to pale yellow liquid | Based on similar methylpyridines. |
| Boiling Point | ~130-150 °C | Estimated based on the boiling points of 2-methylpyridine (~129 °C) and the expected increase due to fluorination. |
| Melting Point | Not readily predictable | May remain liquid at room temperature. |
| Density | ~1.1-1.2 g/mL | Fluorination generally increases density compared to the non-fluorinated parent compound. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | Typical for small, moderately polar organic molecules. |
| pKa (of the conjugate acid) | ~2-3 | The electron-withdrawing fluorine atoms are expected to significantly decrease the basicity of the pyridine nitrogen compared to 2-methylpyridine (pKa ~5.97). |
| LogP | ~1.5-2.0 | Fluorine substitution generally increases lipophilicity. |
Hypothetical Synthesis of 4,5-Difluoro-2-methylpyridine
A potential synthetic pathway could commence with a commercially available dichloromethylpyridine and proceed via a nucleophilic aromatic substitution (SNA_r) reaction using a fluoride source.
Caption: Hypothetical synthesis of 4,5-Difluoro-2-methylpyridine.
Experimental Protocol:
Objective: To synthesize 4,5-Difluoro-2-methylpyridine via nucleophilic aromatic substitution.
Materials:
-
4,5-Dichloro-2-methylpyridine
-
Potassium fluoride (spray-dried)
-
Sulfolane (anhydrous)
-
18-crown-6
-
Anhydrous toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,5-Dichloro-2-methylpyridine, spray-dried potassium fluoride, and 18-crown-6.
-
Add anhydrous sulfolane to the flask.
-
Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by GC-MS analysis of aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter to remove inorganic salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to afford 4,5-Difluoro-2-methylpyridine.
Expected Reactivity and Mechanistic Insights
The reactivity of 4,5-Difluoro-2-methylpyridine is expected to be dominated by the electronic effects of the two fluorine atoms on the pyridine ring.
Nucleophilic Aromatic Substitution (SNA_r)
The pyridine ring is electron-deficient, and this effect is further enhanced by the strongly electron-withdrawing fluorine atoms. This makes the ring susceptible to nucleophilic attack. In SNA_r reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The high electronegativity of fluorine stabilizes this negatively charged intermediate, making fluorinated aromatics particularly reactive in SNA_r.[2]
The positions of the fluorine atoms at C4 and C5 suggest that the molecule will be reactive towards nucleophiles. The fluorine at the 4-position is particularly activated towards substitution due to the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer complex.
Caption: General mechanism for SNA_r at the 4-position.
Potential Applications in Drug Discovery and Development
Fluorinated pyridines are prevalent motifs in a wide range of pharmaceuticals and agrochemicals. The introduction of fluorine can enhance binding affinity, improve metabolic stability, and modulate pKa and lipophilicity.
-
Bioisosteric Replacement: The difluoromethyl group has been shown to be a bioisosteric replacement for pyridine-N-oxide.[3] Similarly, the difluoropyridine moiety can serve as a bioisostere for other functional groups, offering a strategy to modulate drug properties while retaining biological activity.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of 4,5-Difluoro-2-methylpyridine could be exploited to develop novel and selective inhibitors.
-
Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity can be crucial for designing drugs that can cross the blood-brain barrier.
-
Agrochemicals: Fluorinated pyridines are also important in the development of herbicides and pesticides.
Predicted Spectroscopic Data and Characterization
The following table outlines the predicted spectroscopic data for 4,5-Difluoro-2-methylpyridine, which is essential for its characterization.
| Technique | Predicted Data |
| ¹H NMR | δ ~7.8-8.0 (d, 1H, H-6, J(H-F) coupling), δ ~2.5 (s, 3H, -CH₃) |
| ¹³C NMR | δ ~150-160 (dd, C-4, C-5, large J(C-F) couplings), δ ~145-150 (C-2), δ ~140-145 (d, C-6, J(C-F) coupling), δ ~115-125 (C-3), δ ~20-25 (-CH₃) |
| ¹⁹F NMR | Two distinct signals in the typical range for aromatic fluorine atoms, exhibiting F-F and F-H coupling. |
| Mass Spec (EI) | M⁺ at m/z = 129. Key fragments may include loss of H, CH₃, and HF. |
| IR Spectroscopy | Characteristic C-F stretching bands (~1100-1300 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and C-H stretching (~2900-3100 cm⁻¹). |
Generalized Spectroscopic Acquisition Protocol:
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4,5-Difluoro-2-methylpyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard.
Safety and Handling Precautions
While a specific Material Safety Data Sheet (MSDS) for 4,5-Difluoro-2-methylpyridine is not available, general precautions for handling fluorinated pyridines should be strictly followed.[4][5][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[5]
-
Fire Hazards: Pyridine and its derivatives are often flammable.[6][7] Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, or alcohol-resistant foam).[5]
-
Toxicity: Fluorinated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin. Avoid contact with skin and eyes.[8] In case of exposure, seek immediate medical attention.[6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Store away from strong oxidizing agents and acids.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4,5-Difluoro-2-methylpyridine represents a promising yet underexplored building block for medicinal chemistry and materials science. Its predicted physicochemical properties, reactivity in nucleophilic aromatic substitution reactions, and potential for bioisosteric replacement make it an attractive target for further investigation. This guide, by consolidating predicted data and information from analogous compounds, provides a foundational understanding for researchers and developers interested in harnessing the potential of this unique fluorinated pyridine derivative. As with any novel compound, experimental validation of these predicted properties is crucial for its successful application.
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